4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803608-07-2
VCID: VC7483978
InChI: InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H
SMILES: C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl
Molecular Formula: C14H18Cl2N2O
Molecular Weight: 301.21

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride

CAS No.: 1803608-07-2

Cat. No.: VC7483978

Molecular Formula: C14H18Cl2N2O

Molecular Weight: 301.21

* For research use only. Not for human or veterinary use.

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride - 1803608-07-2

Specification

CAS No. 1803608-07-2
Molecular Formula C14H18Cl2N2O
Molecular Weight 301.21
IUPAC Name 4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride
Standard InChI InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H
Standard InChI Key MUMWPIOQCNCHNN-UHFFFAOYSA-N
SMILES C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is a hydrochloride salt of the base compound 4-(isoquinolin-5-yl)piperidin-4-ol. Its molecular structure features:

  • An isoquinoline group fused at the 5-position to a piperidine ring.

  • A hydroxyl group at the 4-position of the piperidine ring.

  • Two hydrochloric acid molecules as counterions .

The compound’s IUPAC name is 4-isoquinolin-5-ylpiperidin-4-ol dihydrochloride, and its canonical SMILES representation is C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl\text{C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H18Cl2N2O\text{C}_{14}\text{H}_{18}\text{Cl}_{2}\text{N}_{2}\text{O}
Molecular Weight301.21 g/mol
Purity (Commercial)≥97%
Storage ConditionsDry, dark environment at 2–8°C

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(isoquinolin-5-yl)piperidin-4-ol dihydrochloride typically involves:

  • Coupling of Isoquinoline and Piperidine Derivatives: A Buchwald-Hartwig amination or Ullmann-type reaction may link the isoquinoline and piperidine moieties.

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring via oxidation or substitution reactions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Optimization Challenges

  • Regioselectivity: Ensuring the isoquinoline group attaches at the 5-position requires careful control of reaction conditions.

  • Yield Improvement: Scalability remains limited due to intermediate purification difficulties, with reported lab-scale yields averaging 40–60% .

Biological Activities and Mechanisms

Neurological Effects

The compound’s piperidine-isoquinoline hybrid structure exhibits affinity for neurotransmitter receptors. Preclinical studies suggest:

  • Dopamine D2 Receptor Modulation: Partial agonist activity with IC50\text{IC}_{50} values in the nanomolar range.

  • Serotonin Transporter Inhibition: Potential applications in depression and anxiety disorders, though in vivo data remain sparse.

Table 2: Biological Targets and Hypothesized Effects

TargetProposed MechanismResearch Phase
Dopamine D2 ReceptorPartial agonismPreclinical
EGFR KinaseATP-binding site competitionHypothetical
Monoamine Oxidase BCompetitive inhibitionUnderexplored

Research and Therapeutic Applications

Central Nervous System (CNS) Disorders

The compound’s dual activity on dopamine and serotonin systems positions it as a candidate for:

  • Schizophrenia: D2 modulation may alleviate positive symptoms without extrapyramidal side effects.

  • Parkinson’s Disease: Potential neuroprotective effects via MAO-B inhibition, though this requires validation.

Oncology Drug Development

As a kinase inhibitor scaffold, derivatives of this compound could target:

  • EGFR Mutant Cancers: Resistance to osimertinib in NSCLC patients might be addressed through novel EGFR inhibitors .

  • Angiogenesis Suppression: Isoquinoline derivatives are known to inhibit VEGF signaling, a pathway critical for tumor vasculature .

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